4-Bromo-3-fluoro-2-methyl-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto the aniline ring. One common synthetic route involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Methylation: The addition of a methyl group to the benzene ring.
These reactions typically require specific reagents and conditions, such as concentrated sulfuric acid for nitration, bromine for bromination, and fluorine gas or a fluorinating agent for fluorination .
Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-fluoro-2-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of fluorescent probes and bio-markers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the methyl group.
4-Bromo-3-fluoro-2-nitroaniline: Similar structure but lacks the methyl group.
4-Bromo-3-fluoro-2-methyl-5-nitroaniline: Similar structure but with the nitro group in a different position.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the presence or absence of certain functional groups .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methyl-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDOVOFDXMMLLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.